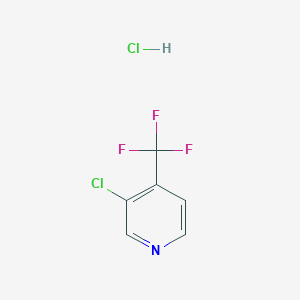

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride

Description

Properties

Molecular Formula |

C6H4Cl2F3N |

|---|---|

Molecular Weight |

218.00 g/mol |

IUPAC Name |

3-chloro-4-(trifluoromethyl)pyridine;hydrochloride |

InChI |

InChI=1S/C6H3ClF3N.ClH/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;1H |

InChI Key |

DFXYIIFLWMMSCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 3-Chloro-4-(trifluoromethyl)pyridine hydrochloride:

Chlorine/Fluorine Exchange: This method involves the exchange of chlorine and fluorine atoms using trichloromethylpyridine as a starting material.

Construction of Pyridine Ring: This method constructs the pyridine ring from a trifluoromethyl-containing building block.

Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

Agrochemical Applications

Herbicides and Fungicides

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of herbicides and fungicides. Its derivatives have been developed to protect crops from a variety of pests and diseases. For example, trifluoromethylpyridine derivatives have been incorporated into formulations that target specific pathogens affecting crops, demonstrating significant efficacy against diseases caused by Basidiomycetes and Ascomycetes .

Case Study: Fluazifop-butyl

Fluazifop-butyl, a well-known herbicide containing the trifluoromethylpyridine moiety, exemplifies the application of this compound in agriculture. It was one of the first derivatives to gain market acceptance, leading to the development of over 20 additional agrochemicals that utilize this chemical structure . The trifluoromethyl group enhances the biological activity of these compounds, making them effective in pest management.

Pharmaceutical Applications

Drug Development

In pharmaceuticals, this compound serves as a valuable building block for synthesizing various bioactive compounds. Its derivatives are being explored for their potential therapeutic effects, particularly in treating conditions related to inflammation and infection . The unique properties of trifluoromethyl groups contribute to improved pharmacokinetic profiles and biological activities.

Case Study: Trifluoromethylpyridine Derivatives

Several studies have highlighted the synthesis of novel pharmaceutical agents derived from trifluoromethylpyridines. These compounds have shown promising results in preclinical trials for their ability to modulate biological pathways involved in disease processes . The incorporation of the trifluoromethyl group often results in enhanced potency and selectivity.

Material Science Applications

Functional Materials

The incorporation of this compound into functional materials has been investigated due to its chemical stability and unique interactions with other compounds. These materials find applications in coatings, adhesives, and other industrial products where resistance to environmental factors is crucial .

Case Study: Coatings

Research has demonstrated that coatings formulated with trifluoromethylpyridine derivatives exhibit improved resistance to chemicals and environmental degradation. This property makes them suitable for use in harsh industrial environments where traditional materials may fail .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine hydrochloride depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects . The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Positional Isomers of Chloro-(trifluoromethyl)pyridines

The position of substituents on the pyridine ring significantly impacts electronic properties, steric effects, and reactivity. Key isomers include:

- Electronic Effects : The electron-withdrawing -CF₃ group at position 4 in the target compound increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution reactions. In contrast, the 2-Cl isomer (CAS 81565-18-6) exhibits reduced reactivity due to steric hindrance near the pyridine nitrogen .

- Salt Forms : Hydrochloride salts (e.g., 3-Chloro-4-CF₃-pyridine·HCl) improve aqueous solubility, critical for biological testing, whereas free bases are preferred for organic synthesis .

Fused-Ring Analogs

Compounds with fused pyrrolopyridine systems demonstrate distinct pharmacological profiles:

Functionalized Derivatives

Addition of functional groups (e.g., amines, methyl groups) alters reactivity and application scope:

- Fluorine Substitution : Fluorine at position 4 (as in 3-Chloro-4-fluoropyridine) increases metabolic stability but reduces electrophilicity compared to -CF₃-containing analogs .

Biological Activity

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C6H3ClF3N·HCl) features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. The presence of these electronegative groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, studies have shown that analogs with this substituent demonstrate significant antichlamydial activity against Chlamydia trachomatis. Specifically, one derivative exhibited an IC50 of 5.2 μg/mL, which was effective in inhibiting chlamydial progeny without affecting host cell viability . The trifluoromethyl group is crucial for this activity, as compounds lacking it showed no significant effects.

Anticancer Potential

The anticancer properties of this compound derivatives have been explored in various studies. For example, related compounds have been evaluated for their cytotoxic effects against cancer cell lines, including ovarian and breast cancer cells. One study reported moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity toward non-cancerous cells . This indicates a potential therapeutic window for developing anticancer agents based on this scaffold.

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes. A study highlighted the role of trifluoromethyl-substituted pyridines in inhibiting the Sfp-PPTase enzyme, which is involved in bacterial pathogenicity. The screening identified several potent inhibitors with varying degrees of efficacy . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like trifluoromethyl enhances inhibitory potency.

Case Studies

- Antichlamydial Activity : A series of compounds were synthesized and tested for their ability to impair the growth of C. trachomatis. The presence of a trifluoromethyl group was essential for achieving significant inhibition, demonstrating the importance of this substituent in enhancing biological activity .

- Anticancer Studies : In vitro assays were conducted on derivatives of this compound against various cancer cell lines. Compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.